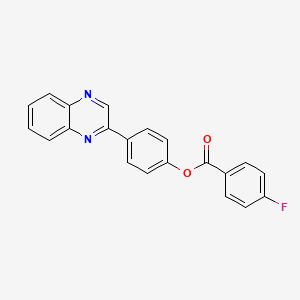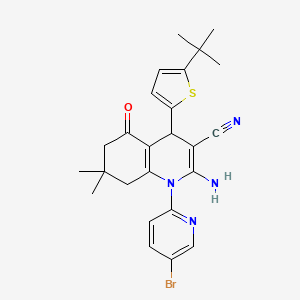
2-Amino-1-(5-bromopyridin-2-yl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a bromopyridyl group, a thienyl group, and a quinolinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinolinecarbonitrile core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and nitriles under acidic or basic conditions.
Introduction of the thienyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Bromination of the pyridyl ring: The bromopyridyl group can be introduced through a halogenation reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinolinecarbonitrile moieties.
Reduction: Reduction reactions can target the carbonyl group in the quinolinecarbonitrile core.
Substitution: The amino and bromopyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, although further research is needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the bromopyridyl and amino groups but lacks the quinolinecarbonitrile core.
4-(tert-Butyl)-2-thiophenecarboxylic acid: Contains the thienyl group but lacks the quinolinecarbonitrile and bromopyridyl groups.
7,7-Dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Shares the quinolinecarbonitrile core but lacks the bromopyridyl and thienyl groups.
Uniqueness
The uniqueness of 2-amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27BrN4OS |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-amino-1-(5-bromopyridin-2-yl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27BrN4OS/c1-24(2,3)19-8-7-18(32-19)21-15(12-27)23(28)30(20-9-6-14(26)13-29-20)16-10-25(4,5)11-17(31)22(16)21/h6-9,13,21H,10-11,28H2,1-5H3 |
InChI Key |
QJLMDCDWIHZNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z)-8-{2-[4-(diethylamino)phenyl]hydrazinylidene}-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11101768.png)
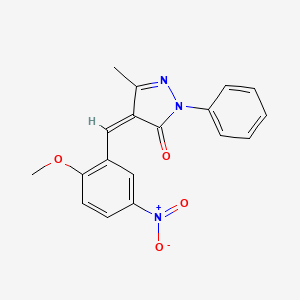
![Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11101773.png)
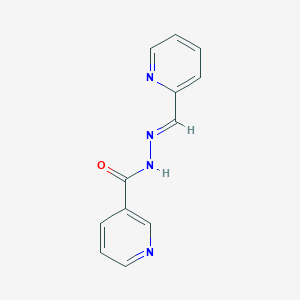

![2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11101796.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11101798.png)
![1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101801.png)
![2-[(3,5-Dibromo-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11101808.png)
-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11101809.png)
![1,1'-Hexane-1,6-diylbis[3-(4-bromo-2,6-dimethylphenyl)urea]](/img/structure/B11101820.png)
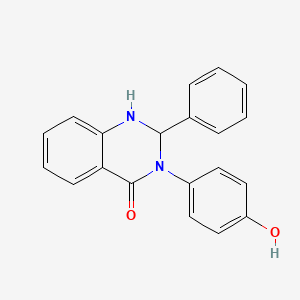
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]{4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}methanone](/img/structure/B11101833.png)
